4-(Benzyloxy)phenyl octadecanoate
Description
4-(Benzyloxy)phenyl octadecanoate is a long-chain ester derived from 4-benzyloxyphenol and stearic acid (octadecanoic acid). Its structure consists of a benzyloxy group (–OCH₂C₆H₅) attached to a phenyl ring, which is further esterified with an octadecanoate chain. While direct experimental data for this compound are scarce in the provided literature, its properties can be inferred from structurally analogous compounds .
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-31(32)34-30-25-23-29(24-26-30)33-27-28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLEKRZANBRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289183 | |
| Record name | 4-(benzyloxy)phenyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-23-5 | |
| Record name | NSC59690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)phenyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXYPHENYL STEARATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-(Benzyloxy)phenyl octadecanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester formed from benzyloxyphenol and octadecanoic acid. The presence of the benzyloxy group is significant as it may influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures, particularly those containing phenolic groups, exhibit substantial antioxidant properties. For instance, derivatives of 4-(benzyloxy)phenyl have shown effective radical scavenging abilities in various assays, suggesting potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
A series of studies have identified 4-(benzyloxy)phenyl derivatives as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B. For example, one derivative demonstrated an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory activity compared to standard drugs like rasagiline . This inhibition is crucial for the treatment of neurological disorders such as Parkinson's disease.
GPR34 Antagonism
Recent findings highlight that certain derivatives of this compound act as antagonists to GPR34, a G protein-coupled receptor implicated in various pathologies. One study reported a derivative with an IC50 value of 0.059 µM in inhibiting GPR34 activity, showcasing its potential in managing conditions linked to this receptor .
Neuroprotective Effects
In a study focused on neuroprotection, a derivative of 4-(benzyloxy)phenyl was evaluated for its ability to protect neuronal cells from oxidative damage. The results indicated that this compound not only inhibited MAO-B but also exhibited significant neuroprotective effects by reducing apoptosis in neuronal cell lines exposed to oxidative stress .
Anti-inflammatory Properties
Another study explored the anti-inflammatory potential of compounds related to this compound. The findings revealed that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, suggesting their utility in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 Value | Notes |
|---|---|---|---|
| Antioxidant | 4-(Benzyloxy)phenyl derivatives | Varies by derivative | Effective against oxidative stress |
| MAO-B Inhibition | Derivative 3h | 0.062 µM | Stronger than rasagiline |
| GPR34 Antagonism | Derivative 5e | 0.059 µM | Potential therapeutic target |
| Neuroprotection | Various derivatives | Not specified | Reduces apoptosis under oxidative stress |
| Anti-inflammatory | Related compounds | Not specified | Reduces cytokine production |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of 4-(benzyloxy)phenyl compounds exhibit significant activity against drug-resistant strains of bacteria and mycobacteria. For instance, 4-(benzyloxy)phenol has been shown to modulate p53-mediated reactive oxygen species (ROS) production, enhancing its ability to kill intracellular mycobacteria . The mechanism involves regulating phagosome-lysosome fusion and increasing intracellular calcium levels, which are critical for the compound's efficacy against pathogens.
Pharmaceutical Formulations
The compound is also being investigated for its role in pharmaceutical formulations aimed at treating metabolic diseases. A notable patent describes a novel derivative of 4-(benzyloxy)phenyl hex-4-inoic acid that shows promise in preventing and treating metabolic disorders . This highlights the versatility of 4-(benzyloxy)phenyl derivatives in developing therapeutic agents.
Material Science
Polymer Chemistry
In material science, 4-(benzyloxy)phenyl octadecanoate serves as an important building block for synthesizing polymers and polymeric materials. Its structure allows for the modification of polymer properties, including thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can enhance their performance in various applications, including coatings and packaging materials.
Liquid Crystals
The compound has potential applications in the field of liquid crystals. Its unique molecular structure can be tailored to affect the mesomorphic properties of liquid crystalline materials, which are crucial for display technologies. Research into the synthesis of liquid crystal compounds containing benzyloxy groups has shown promising results in achieving desired optical properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Schiff Base Ester: 4-{[(4-Iodophenyl)imino]methyl}phenyl Octadecanoate
This compound () shares the octadecanoate ester group but replaces the benzyloxy substituent with a Schiff base (–CH=N–) linked to a 4-iodophenyl group. Key differences include:
Alkoxybenzaldehyde Derivatives
- 4-(Octyloxy)benzaldehyde () and 4-(Hexyloxy)benzaldehyde (): Functional Groups: Both feature alkoxy (–OR) groups but retain an aldehyde (–CHO) instead of an ester. Physical Properties: Their shorter alkyl chains (C₈ and C₆) result in lower molecular weights (234.33 and 206.28 g/mol, respectively) and higher volatility compared to 4-(Benzyloxy)phenyl octadecanoate. Boiling Points: 423–424 K (0.001 atm for C₈) and 422–424 K (0.0007 bar for C₆), suggesting that the longer octadecanoate chain in the target compound would drastically increase melting points and reduce volatility .
Benzoate Esters ()
| Compound | CAS # | Key Features | Differences vs. Target Compound |
|---|---|---|---|
| Phenyl benzoate | 93-99-2 | Simple aromatic ester (no alkyl chain) | Shorter chain → higher solubility in polar solvents |
| Methyl benzoate | 93-58-3 | Aliphatic ester with methyl group | Lower molecular weight (136.15 g/mol) → liquid at room temperature |
| Isopropyl benzoate | 939-48-0 | Branched aliphatic ester | Reduced crystallinity compared to straight-chain analogs |
| cis-3-Hexenyl benzoate | 25152-85-6 | Unsaturated aliphatic ester | Higher reactivity due to double bond |
Key Observations :
- The octadecanoate chain in this compound enhances hydrophobicity and thermal stability compared to shorter-chain benzoates.
- The benzyloxy group may confer UV stability or steric hindrance, differentiating it from aliphatic benzoates .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling/Melting Point (K) | Applications |
|---|---|---|---|---|---|
| This compound | C₃₁H₄₄O₃ | ~476.67 (estimated) | Ether, ester | High (est. >450) | Liquid crystals, surfactants |
| 4-{[(4-Iodophenyl)imino]methyl}phenyl octadecanoate | C₃₂H₄₆INO₂ | ~567.62 (estimated) | Imine, ester, iodide | Not reported | Liquid crystals, coordination chemistry |
| 4-(Octyloxy)benzaldehyde | C₁₅H₂₂O₂ | 234.33 | Ether, aldehyde | 423–424 (0.001 atm) | Intermediate in organic synthesis |
| Phenyl benzoate | C₁₃H₁₀O₂ | 198.22 | Aromatic ester | ~560 (decomposes) | Plasticizers, fragrances |
Research Findings and Implications
- Synthetic Utility : The benzyloxy group can act as a protecting group in organic synthesis, enabling selective deprotection under mild conditions.
- Thermal Stability: Long-chain esters like octadecanoate derivatives are less volatile and more thermally stable than shorter-chain analogs, making them suitable for high-temperature applications .
Notes on Data Limitations
- Direct experimental data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Properties such as melting points and solubility are estimated based on trends in homologous series.
- Applications are hypothesized from the functional group chemistry of related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
